

# An In-depth Technical Guide to the Inhibition of PHGDH by BI-4924

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding interaction between the selective inhibitor **BI-4924** and its target, 3-phosphoglycerate dehydrogenase (PHGDH), a key enzyme in the serine biosynthesis pathway. This document details the mechanism of action, quantitative binding data, and reconstructed experimental protocols for the characterization of this interaction. Furthermore, it visualizes the relevant biological pathways and experimental workflows to facilitate a deeper understanding of **BI-4924** as a potent and selective PHGDH inhibitor.

## Introduction to PHGDH and the Role of BI-4924

3-phosphoglycerate dehydrogenase (PHGDH) is the rate-limiting enzyme in the de novo serine synthesis pathway, catalyzing the NAD+-dependent oxidation of the glycolytic intermediate 3-phosphoglycerate to 3-phosphohydroxypyruvate.[1][2] This pathway is critical for the proliferation of certain cancer cells, providing the necessary building blocks for nucleotides, lipids, and proteins.[3][4] Elevated PHGDH expression has been observed in various cancers, including triple-negative breast cancer and melanoma, making it an attractive target for therapeutic intervention.[5][6]

**BI-4924** is a potent and selective inhibitor of PHGDH.[7][8] It acts as a competitive inhibitor with respect to the cofactor NADH/NAD+.[8][9] Due to its charged nature, **BI-4924** exhibits poor cell permeability. To overcome this, a cell-permeable ester prodrug, BI-4916, was developed. BI-



4916 readily enters cells and is subsequently hydrolyzed by intracellular esterases to release the active inhibitor, **BI-4924**, leading to its intracellular accumulation.[4][10]

## **Quantitative Data on PHGDH Inhibitors**

The following table summarizes the key quantitative data for **BI-4924** and other notable PHGDH inhibitors for comparative analysis.

| Inhibitor          | Target | IC50<br>(Enzymatic<br>Assay) | Cellular<br>IC50 (Serine<br>Biosynthesi<br>s) | Mechanism<br>of Action                                      | PDB ID        |
|--------------------|--------|------------------------------|-----------------------------------------------|-------------------------------------------------------------|---------------|
| BI-4924            | PHGDH  | 3 nM[7][11]                  | 2200 nM (via<br>BI-4916<br>prodrug)[11]       | NADH/NAD+<br>Competitive[8<br>][9]                          | 6RJ6[1][12]   |
| CBR-5884           | PHGDH  | 33 μΜ                        | ~30 µM<br>(growth<br>inhibition)[13]<br>[14]  | Allosteric,<br>disrupts<br>oligomerizatio<br>n              | Not Available |
| NCT-503            | PHGDH  | 2.5 μΜ                       | 8-16 μΜ                                       | Allosteric,<br>non-<br>competitive<br>with 3-PG<br>and NAD+ | Not Available |
| PKUMDL-<br>WQ-2101 | PHGDH  | 28.1 μΜ                      | < 10 μΜ                                       | Allosteric                                                  | Not Available |

## **Experimental Protocols**

The following sections provide detailed, reconstructed protocols for key experiments used to characterize the binding of **BI-4924** to PHGDH. These protocols are based on established methodologies in the field.

## PHGDH Enzymatic Assay (NADH Detection)



This assay measures the enzymatic activity of PHGDH by monitoring the production of NADH, which can be detected by its absorbance at 340 nm.

#### Materials:

- Recombinant human PHGDH
- BI-4924
- 3-phosphoglycerate (3-PG), substrate
- Nicotinamide adenine dinucleotide (NAD+), cofactor
- Assay Buffer: 100 mM Tris-HCl, pH 8.0, 10 mM MgCl2, 0.5 mM EDTA
- 96-well UV-transparent microplate
- Spectrophotometer capable of reading absorbance at 340 nm

#### Procedure:

- Prepare a stock solution of BI-4924 in DMSO.
- Create a serial dilution of BI-4924 in Assay Buffer.
- In a 96-well plate, add 50  $\mu$ L of the **BI-4924** dilutions or vehicle control (Assay Buffer with DMSO).
- Add 25 μL of recombinant PHGDH (final concentration ~10 nM) to each well.
- Incubate the plate at room temperature for 15 minutes to allow for inhibitor binding.
- Prepare a substrate/cofactor mix of 3-PG (final concentration ~200 μM) and NAD+ (final concentration ~250 μM) in Assay Buffer.
- Initiate the enzymatic reaction by adding 25 μL of the substrate/cofactor mix to each well.
- Immediately place the plate in a spectrophotometer pre-heated to 37°C.



- Monitor the increase in absorbance at 340 nm every 30 seconds for 15-20 minutes.
- Calculate the initial reaction velocity (rate of NADH production) for each concentration of BI-4924.
- Plot the reaction velocity against the inhibitor concentration and fit the data to a suitable model to determine the IC50 value.[15][16]

## **Cellular Thermal Shift Assay (CETSA)**

CETSA is used to verify the direct binding of an inhibitor to its target protein in a cellular context. Ligand binding stabilizes the target protein, resulting in a higher melting temperature.

#### Materials:

- PHGDH-overexpressing cancer cell line (e.g., MDA-MB-468)
- BI-4916 (prodrug of **BI-4924**)
- Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)
- Phosphate-buffered saline (PBS)
- Anti-PHGDH antibody
- Secondary antibody conjugated to HRP
- · Chemiluminescent substrate
- Western blotting equipment

#### Procedure:

- Culture PHGDH-overexpressing cells to ~80% confluency.
- Treat the cells with various concentrations of BI-4916 or vehicle control (DMSO) for a sufficient time to allow for cellular uptake and conversion to **BI-4924** (e.g., 4 hours).
- Harvest the cells, wash with PBS, and resuspend in PBS.



- Aliquot the cell suspension into PCR tubes.
- Heat the samples to a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler, followed by cooling to 4°C.
- Lyse the cells by freeze-thaw cycles or by adding lysis buffer.
- Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to separate the soluble fraction (containing stabilized protein) from the precipitated, denatured protein.
- Collect the supernatant and determine the protein concentration.
- Analyze the soluble protein fraction by Western blotting using an anti-PHGDH antibody to detect the amount of soluble, stabilized PHGDH at each temperature.
- Quantify the band intensities and plot the fraction of soluble PHGDH as a function of temperature for each inhibitor concentration. A shift in the melting curve to higher temperatures indicates target engagement.[17][18]

## **Surface Plasmon Resonance (SPR)**

SPR is a label-free technique to measure the kinetics and affinity of molecular interactions in real-time.

#### Materials:

- Recombinant human PHGDH
- BI-4924
- SPR instrument (e.g., Biacore)
- Sensor chip (e.g., CM5 chip for amine coupling)
- Amine coupling kit (EDC, NHS, ethanolamine)
- Running buffer (e.g., HBS-EP+: 10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.05%
   v/v Surfactant P20)



#### Procedure:

- Immobilize recombinant PHGDH onto the sensor chip surface using standard amine coupling chemistry. Aim for a low to medium immobilization density to minimize mass transport limitations.
- Prepare a series of dilutions of BI-4924 in running buffer, including a zero-concentration control (running buffer only).
- Inject the BI-4924 solutions over the immobilized PHGDH surface at a constant flow rate.
- Monitor the association and dissociation phases in real-time by measuring the change in the SPR signal (response units, RU).
- After each injection, regenerate the sensor surface using a suitable regeneration solution (e.g., a short pulse of low pH glycine) if necessary, ensuring the ligand activity is maintained.
- Subtract the signal from a reference flow cell (without immobilized PHGDH or with an irrelevant protein) to correct for bulk refractive index changes and non-specific binding.
- Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).[19][20]

## **Visualizations**

The following diagrams illustrate the key signaling pathway involving PHGDH and the workflow of the PHGDH enzymatic assay.





#### Click to download full resolution via product page

Caption: The de novo serine synthesis pathway and the inhibitory action of **BI-4924** on PHGDH.





Click to download full resolution via product page

Caption: Workflow for the PHGDH enzymatic assay to determine the IC50 of BI-4924.

## **Mechanism of Action and Structural Insights**



**BI-4924** is a potent, NADH/NAD+-competitive inhibitor of PHGDH.[8][9] The crystal structure of human PHGDH in complex with **BI-4924** (PDB ID: 6RJ6) provides detailed insights into its binding mode.[1][12] **BI-4924** occupies the nicotinamide binding pocket of the NAD+ cofactor binding site. This direct competition for the cofactor binding site effectively blocks the catalytic activity of the enzyme. The structure-based drug design approach employed in the development of **BI-4924** has resulted in a highly potent and selective inhibitor.[4][10]

# Signaling Pathways and Non-Enzymatic Functions of PHGDH

Recent studies have revealed that PHGDH can have functions beyond its canonical role in serine biosynthesis. These non-enzymatic roles can also contribute to cancer progression.

- Regulation by c-Myc: The transcription factor c-Myc can upregulate the expression of PHGDH and other enzymes in the serine synthesis pathway, linking oncogenic signaling to metabolic reprogramming.[21][22]
- Nuclear Localization and Transcriptional Regulation: PHGDH can translocate to the nucleus and interact with transcription factors. For example, in liver cancer, nuclear PHGDH has been shown to form a complex with c-Myc to drive the expression of chemokines, thereby shaping the tumor microenvironment.[23]
- Mitochondrial Function: PHGDH can localize to the mitochondria and promote the translation
  of mitochondrial DNA-encoded proteins, thereby enhancing mitochondrial respiration and
  promoting tumor growth in a manner independent of its catalytic activity.[3]





Click to download full resolution via product page

Caption: Canonical and non-canonical roles of PHGDH in cancer cell signaling.

## Conclusion



**BI-4924** is a valuable tool for studying the role of PHGDH in cancer biology and serves as a lead compound for the development of novel anticancer therapeutics. Its high potency and selectivity, coupled with a well-defined mechanism of action, make it a superior probe compared to other reported PHGDH inhibitors. The use of its prodrug, BI-4916, allows for robust investigation of PHGDH inhibition in cellular and in vivo models. Understanding the multifaceted roles of PHGDH, both enzymatic and non-enzymatic, will be crucial for the successful clinical translation of PHGDH-targeted therapies.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. rcsb.org [rcsb.org]
- 2. PHGDH and cancer: new job for an old enzyme! PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Non-canonical phosphoglycerate dehydrogenase activity promotes liver cancer growth via mitochondrial translation and respiratory metabolism | The EMBO Journal [link.springer.com]
- 4. Intracellular Trapping of the Selective Phosphoglycerate Dehydrogenase (PHGDH) Inhibitor BI-4924 Disrupts Serine Biosynthesis PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. medrxiv.org [medrxiv.org]
- 7. medrxiv.org [medrxiv.org]
- 8. Biophysical and biochemical properties of PHGDH revealed by studies on PHGDH inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Development of an experimental protocol for uptake studies of metal compounds in adherent tumor cells PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. Pardon Our Interruption [opnme.com]
- 13. Assay Procedure for Glycerol Dehydrogenase [merckmillipore.com]

### Foundational & Exploratory





- 14. researchgate.net [researchgate.net]
- 15. Surface Plasmon Resonance Protocol & Troubleshooting Creative Biolabs [creativebiolabs.net]
- 16. Protocols for analyzing metabolic derangements caused by increased NADH/NAD+ ratio in cell lines and in mice PMC [pmc.ncbi.nlm.nih.gov]
- 17. Bot Verification [molecular-interactions.si]
- 18. Shibboleth Authentication Request [login.proxy.kib.ki.se]
- 19. researchgate.net [researchgate.net]
- 20. cMyc-mediated activation of serine biosynthesis pathway is critical for cancer progression under nutrient deprivation conditions PMC [pmc.ncbi.nlm.nih.gov]
- 21. Elevated Nuclear PHGDH Synergistically Functions with cMyc to Reshape the Immune Microenvironment of Liver Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. Non-canonical phosphoglycerate dehydrogenase activity promotes liver cancer growth via mitochondrial translation and respiratory metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [An In-depth Technical Guide to the Inhibition of PHGDH by BI-4924]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15614151#bi-4924-binding-to-phgdh]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com